Bienvenue dans la boutique en ligne BenchChem!

L-Glutaminyl-L-histidyl-L-prolinamide

Endocrinology TRH receptor agonism TSH release assay

L-Glutaminyl-L-histidyl-L-prolinamide (Gln-His-Pro-NH₂) is a synthetic tripeptide composed of L-glutamine, L-histidine, and L-prolinamide residues. It is the open-chain N-terminal glutaminyl form of thyrotropin-releasing hormone (TRH; pGlu-His-Pro-NH₂, CAS 24305-27-9) and represents the authentic encoded progenitor sequence (Gln-His-Pro-Gly) found in multiple copies within the pro-TRH polypeptide.

Molecular Formula C16H25N7O4
Molecular Weight 379.41 g/mol
CAS No. 28613-24-3
Cat. No. B15480449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Glutaminyl-L-histidyl-L-prolinamide
CAS28613-24-3
Molecular FormulaC16H25N7O4
Molecular Weight379.41 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)N)C(=O)N
InChIInChI=1S/C16H25N7O4/c17-10(3-4-13(18)24)15(26)22-11(6-9-7-20-8-21-9)16(27)23-5-1-2-12(23)14(19)25/h7-8,10-12H,1-6,17H2,(H2,18,24)(H2,19,25)(H,20,21)(H,22,26)/t10-,11-,12-/m0/s1
InChIKeyOMVPJCGXXLHHPO-SRVKXCTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Glutaminyl-L-histidyl-L-prolinamide (CAS 28613-24-3): TRH Precursor Tripeptide for Prodrug Design, QC Enzymology, and Neuropeptide Biosynthesis Research


L-Glutaminyl-L-histidyl-L-prolinamide (Gln-His-Pro-NH₂) is a synthetic tripeptide composed of L-glutamine, L-histidine, and L-prolinamide residues [1]. It is the open-chain N-terminal glutaminyl form of thyrotropin-releasing hormone (TRH; pGlu-His-Pro-NH₂, CAS 24305-27-9) and represents the authentic encoded progenitor sequence (Gln-His-Pro-Gly) found in multiple copies within the pro-TRH polypeptide [2]. The compound possesses a molecular formula of C₁₆H₂₅N₇O₄ and a molecular weight of 379.41 g/mol, differing from TRH (C₁₆H₂₂N₆O₄; 362.38 g/mol) by the elements of NH₃ attributable to the free N-terminal amine of the glutaminyl residue versus the cyclized pyroglutamyl moiety of mature TRH [3]. First synthesized and characterized by Folkers et al. in 1970, Gln-His-Pro-NH₂ is distinguished by its dual identity as both a low-activity TRH analog and the obligate biosynthetic precursor that is converted to fully active TRH by the enzyme glutaminyl cyclase [1][4].

Why TRH (pGlu-His-Pro-NH₂) or Stabilized TRH Analogs Cannot Substitute for L-Glutaminyl-L-histidyl-L-prolinamide in Prodrug Design and QC-Dependent Bioactivation Studies


Generic substitution of Gln-His-Pro-NH₂ with mature TRH or metabolically stabilized TRH analogs (e.g., Montirelin, Taltirelin) is precluded by two non-negotiable structural and mechanistic constraints. First, TRH lacks a free N-terminal amine; its pyroglutamyl residue is cyclized and chemically inert toward conjugation chemistries required for attaching prodrug promoieties [1]. Gln-His-Pro-NH₂, by contrast, presents a nucleophilic α-amine that enables solid-phase derivatization with lipoamino acid transporters and enzyme-cleavable linkers—a functional handle completely absent in all pyroglutamyl-terminated analogs [1]. Second, the glutaminyl-to-pyroglutamyl conversion catalyzed by glutaminyl cyclase (QC) is the sole bioactivation mechanism that can be exploited for brain-selective TRH delivery because QC expression is highly enriched in the CNS relative to peripheral tissues [2][3]. No pyroglutamyl-containing analog can engage this QC-dependent activation pathway; they are either already cyclized (TRH itself) or structurally modified to resist metabolism (Montirelin, Taltirelin) and thus cannot serve as QC substrates. These constraints establish Gln-His-Pro-NH₂ as the uniquely enabling intermediate for QC-dependent prodrug strategies and for investigations of QC enzymology, TRH biosynthesis, and pro-TRH processing [3][4].

Quantitative Differentiation Evidence: L-Glutaminyl-L-histidyl-L-prolinamide vs. TRH and In-Class Analogs


Intrinsic TSH-Releasing Activity: Gln-His-Pro-NH₂ Exhibits ≤5% of TRH Potency in Vivo

In the original direct comparison study by Folkers et al., synthetic Gln-His-Pro-NH₂ was tested alongside authentic TRH (pGlu-His-Pro-NH₂) for thyrotropin (TSH)-releasing activity using an in vivo rat bioassay. Gln-His-Pro-NH₂ displayed at most 5% of the hormonal activity of TRH, a >20-fold reduction in potency [1]. The authors noted that it remains unknown whether this residual activity is intrinsic to the open-chain glutaminyl peptide or attributable to partial spontaneous or enzymatic conversion to TRH during the assay [1]. This low intrinsic activity is a critical differentiation feature: it confirms that Gln-His-Pro-NH₂ is not a direct TRH receptor agonist but rather a pro-hormone that requires bioactivation, making it unsuitable for applications requiring direct endocrine stimulation but uniquely valuable for QC-dependent delivery strategies.

Endocrinology TRH receptor agonism TSH release assay

Glutaminyl Cyclase Enzymatic Conversion: ~70-Fold Rate Acceleration Over Spontaneous Cyclization with Km of 60–130 µM

Fischer and Spiess characterized mammalian glutaminyl cyclase (QC) using Gln-His-Pro-NH₂ and related glutaminyl peptides as substrates [1]. In direct comparisons of enzymatic versus non-enzymatic conversion rates, QC-catalyzed cyclization of glutaminyl substrates was approximately 70-fold faster than the phosphate-catalyzed non-enzymatic reaction under identical conditions [1]. The enzyme exhibited Michaelis-Menten kinetics with Km values of 60–130 µM and Vmax values of 390–690 pmol/µg protein/hr at pH 8.0, the pH optimum [1]. Complementary work by Busby et al., using an assay specifically developed to measure Gln-His-Pro-NH₂ conversion to TRH, independently confirmed that spontaneous cyclization of the N-terminal glutamine of this peptide occurs only slowly under physiological conditions (pH 7.4, 37°C), and that tissue extracts from brain, pituitary, and adrenal medulla contain QC activity that dramatically accelerates this conversion [2]. These kinetic parameters establish Gln-His-Pro-NH₂ as a kinetically competent QC substrate and provide the quantitative foundation for predicting bioactivation rates in QC-dependent prodrug designs.

Enzymology Glutaminyl cyclase QC kinetics Post-translational modification

Prodrug-Enabling Free N-Terminal Amine: Structural Prerequisite for Conjugation Chemistries Absent in All Pyroglutamyl Analogs

The N-terminal glutaminyl residue of Gln-His-Pro-NH₂ provides a primary amine (pKa ~9.0) that serves as the sole attachment point for solid-phase conjugation of prodrug promoieties via amide bond formation [1]. In contrast, TRH and all pyroglutamyl-terminated analogs (including Montirelin, Taltirelin, and [Glu²]TRH) possess a cyclized N-terminal lactam that lacks any nucleophilic functional group available for derivatization [1]. This structural differential was directly exploited by Prokai-Tatrai et al., who synthesized the prototype brain-targeting prodrug C₁₂-C₁₂-Pro-Pro-Gln-His-Pro-NH₂ by extending Gln-His-Pro-NH₂ on solid phase with a diprolyl linker and two lipoamino acid (C₁₂) residues using standard Fmoc/HBTU/DIPEA chemistry [1]. Attempts to execute the same chemistry on TRH itself are chemically impossible because the pyroglutamyl N-terminus offers no reactive handle. This makes Gln-His-Pro-NH₂ the singularly enabling synthetic intermediate for constructing QC-dependent prodrugs, a capability that no pyroglutamyl-containing analog—whether natural or synthetic—can replicate [1][2].

Prodrug design Peptide conjugation Solid-phase synthesis Brain-targeted delivery

Metabolic Stability Differential: Gln-His-Pro-NH₂-Derived Prodrug Exhibits 14-Fold Longer Plasma Half-Life Than TRH

Although Gln-His-Pro-NH₂ itself is an intermediate rather than a final therapeutic, the quantitative benefit of its enabling chemistry is captured in the metabolic stability of its derived prodrug constructs. Prokai-Tatrai et al. compared the in vitro stability of the prototype prodrug C₁₂-C₁₂-Pro-Pro-Gln-His-Pro-NH₂ against that of native TRH in both mouse plasma and brain homogenate [1]. The prodrug exhibited a plasma half-life (t₁/₂) of 100 ± 7 min, representing a ~14-fold increase over TRH's biological t₁/₂ of approximately 7 min in plasma [1]. In brain homogenate, the prodrug t₁/₂ was 47 ± 6 min versus TRH's t₁/₂ of less than 5 min, a >9-fold enhancement [1]. Critically, addition of the prolyl oligopeptidase (POP) inhibitor KYP-2047 extended the prodrug half-life in brain homogenate to >24 h, confirming that POP-mediated cleavage of the Pro-Pro linker is the rate-limiting step that liberates Gln-His-Pro-NH₂ for subsequent QC-catalyzed conversion to TRH [1]. This POP-dependence is a unique bioactivation signature that cannot be achieved with pyroglutamyl-based analogs, which are either already active (TRH) and rapidly degraded, or stabilized against metabolism (Montirelin, Taltirelin) and unable to exploit the POP-QC cascade.

Metabolic stability Peptide pharmacokinetics Brain homogenate assay POP-mediated cleavage

Lipophilicity Differential: Prodrug clogP Shift from −3.50 to +1.85 Enables Predicted Blood-Brain Barrier Permeation

The inherent hydrophilicity of TRH (clogP = −3.50) is a major barrier to its CNS delivery, as it prevents passive diffusion across the blood-brain barrier (BBB) [1]. The free N-terminal amine of Gln-His-Pro-NH₂ enables the covalent attachment of lipophilic promoieties that dramatically alter the physicochemical profile. Prokai-Tatrai et al. demonstrated that the prototype prodrug C₁₂-C₁₂-Pro-Pro-Gln-His-Pro-NH₂ achieved a clogP of +1.85, representing a ΔclogP of approximately +5.35 log units—corresponding to over a 200,000-fold increase in the octanol-water partition coefficient [1]. This places the prodrug within the favorable logP range of +1 to +3 for BBB penetration from the circulation [1]. The increased membrane affinity was independently confirmed by immobilized artificial membrane chromatography (IAMC), which showed significantly higher CHI(IAM) values for the prodrug compared to TRH across three pH conditions (7.0, 6.1, 5.4) [1]. By contrast, TRH and its pyroglutamyl analogs (Montirelin, Taltirelin) are all highly hydrophilic with clogP values below −2.0 and require active transport or high peripheral doses that trigger endocrine side effects. The lipophilicity enhancement is a direct consequence of the Gln residue's conjugate-ability and cannot be achieved with pyroglutamyl-terminated peptides.

Blood-brain barrier Lipophilicity IAM chromatography clogP CNS drug delivery

High-Value Application Scenarios for L-Glutaminyl-L-histidyl-L-prolinamide Based on Quantitative Differentiation Evidence


Brain-Targeted TRH Prodrug Development via POP-QC Cascade Bioactivation

Gln-His-Pro-NH₂ is the essential synthetic intermediate for constructing CNS-targeted TRH prodrugs that exploit the two-step enzymatic cascade of prolyl oligopeptidase (POP) cleavage followed by glutaminyl cyclase (QC) cyclization [1]. As demonstrated by the prototype prodrug C₁₂-C₁₂-Pro-Pro-Gln-His-Pro-NH₂, the free N-terminal amine allows covalent attachment of lipoamino acid transporters and POP-cleavable linkers that are chemically inaccessible on pyroglutamyl-terminated TRH [1]. The resulting prodrug exhibits a clogP shift from −3.50 to +1.85 (>200,000-fold lipophilicity increase), a 14-fold extended plasma half-life (100 min vs. 7 min), and brain-selective TRH release confirmed by in vivo microdialysis showing increased acetylcholine release that is abolished by POP inhibition [1]. This scenario is applicable to preclinical neuropharmacology programs targeting depression, neurodegeneration, and cognitive disorders where TRH's CNS effects are desired but peripheral endocrine side effects and rapid metabolism have historically prevented clinical translation [1].

Glutaminyl Cyclase Enzymology and Inhibitor Screening Assays

Gln-His-Pro-NH₂ is the definitive substrate for glutaminyl cyclase (QC, EC 2.3.2.5) activity assays, as established by both the Busby et al. (1987) continuous conversion assay and the Fischer and Spiess (1987) kinetic characterization [2][3]. The peptide's conversion to TRH (pGlu-His-Pro-NH₂) can be quantitatively monitored by reversed-phase HPLC or mass spectrometry, enabling precise determination of QC enzyme kinetics (Km = 60–130 µM, Vmax = 390–690 pmol/µg/hr at pH 8.0) [3]. This assay system is directly applicable to: (a) screening QC inhibitors for therapeutic indications including Alzheimer's disease (where QC-mediated pyroglutamate formation on amyloid-β peptides is pathogenic), (b) characterizing recombinant QC isoforms from different species, and (c) mapping QC expression and activity across tissues [2][3]. The slow spontaneous cyclization of Gln-His-Pro-NH₂ under physiological conditions (negligible on experimental timescales) makes it a clean substrate with low background, a critical requirement for reliable high-throughput screening [2].

Pro-TRH Processing and TRH Biosynthesis Mechanistic Studies

Gln-His-Pro-NH₂ represents the minimal authentic progenitor sequence of TRH as encoded in the pro-TRH polypeptide, which contains five copies of the Gln-His-Pro-Gly sequence flanked by paired basic residues [4]. Researchers investigating the post-translational processing of pro-TRH—including the sequential actions of prohormone convertases (PC1/PC3, PC2), carboxypeptidase E, peptidylglycine α-amidating monooxygenase (PAM), and glutaminyl cyclase—require Gln-His-Pro-NH₂ as both a reference standard and a substrate for reconstituting individual enzymatic steps [2][4]. Its ≤5% intrinsic TRH activity also makes it useful as a low-background precursor in cellular processing studies, where the appearance of TRH immunoreactivity or bioactivity can be attributed to enzymatic conversion rather than intrinsic activity of the substrate [4]. This scenario is particularly relevant to laboratories studying prohormone maturation, secretory pathway enzymology, and the regulation of thyroid axis peptide biosynthesis.

Differentiation Standard for TRH Radioimmunoassay and Immunoreactivity Validation

Because TRH radioimmunoassays (RIAs) and ELISA methods vary in their cross-reactivity with TRH precursor forms and degradation products, Gln-His-Pro-NH₂ serves as an essential specificity control [2][4]. The peptide's structural distinction from TRH (open-chain glutaminyl vs. cyclized pyroglutamyl; MW difference of +17 Da) allows analysts to validate that their detection system discriminates between the mature hormone and its immediate biosynthetic precursor [4]. In immunohistochemical and in situ hybridization studies of TRH-expressing neurons, the presence of Gln-His-Pro-NH₂ immunoreactivity can indicate incomplete precursor processing or accumulation of processing intermediates, providing mechanistic insight into regulated secretion pathways [2]. This application is critical for laboratories conducting neuroendocrine TRH measurements in tissue extracts, microdialysates, and cell culture media where precursor forms may confound quantification of mature TRH.

Quote Request

Request a Quote for L-Glutaminyl-L-histidyl-L-prolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.